molecular formula C7H17NOSi B3132851 (Ethylmethylketoximino)trimethylsilane CAS No. 37843-14-4

(Ethylmethylketoximino)trimethylsilane

Cat. No.: B3132851
CAS No.: 37843-14-4
M. Wt: 159.3 g/mol
InChI Key: SEAFDZSFYYHNDU-BQYQJAHWSA-N
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Description

(Ethylmethylketoximino)trimethylsilane, also known as O-(trimethylsilyl)oxime-2-butanone, is a versatile organosilane compound with the molecular formula C7H17NOSi and a molecular weight of 159.3 g/mol.

Preparation Methods

(Ethylmethylketoximino)trimethylsilane can be synthesized through various synthetic routes. One common method involves the reaction of chlorotrimethylsilane with 2-butanone oxime . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

(Ethylmethylketoximino)trimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, the compound can be converted into its corresponding oxime derivatives. In reduction reactions, it can be reduced to form silane derivatives. Substitution reactions often involve the replacement of the oxime group with other functional groups, leading to the formation of diverse products .

Scientific Research Applications

(Ethylmethylketoximino)trimethylsilane has a wide range of scientific research applications. In chemistry, it is used as a chemical intermediate in the synthesis of various organic compounds. In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties, such as its ability to undergo various chemical reactions, make it a valuable compound in multiple fields of research.

Mechanism of Action

The mechanism of action of (Ethylmethylketoximino)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reagents involved . Its ability to form stable intermediates and transition states during reactions contributes to its effectiveness in various applications . The molecular targets and pathways involved in its mechanism of action are still being studied, but its versatility in chemical reactions is well-documented .

Comparison with Similar Compounds

(Ethylmethylketoximino)trimethylsilane can be compared with other similar organosilane compounds, such as ethoxytrimethylsilane and tris(trimethylsilyl)silane . While all these compounds share the common feature of containing silicon atoms bonded to organic groups, this compound is unique due to its oxime functional group, which imparts distinct reactivity and properties . This uniqueness makes it particularly valuable in specific applications where other organosilanes may not be as effective .

Similar Compounds

  • Ethoxytrimethylsilane
  • Tris(trimethylsilyl)silane
  • Allyltrimethylsilane
  • Vinyltrimethylsilane

Properties

IUPAC Name

(E)-N-trimethylsilyloxybutan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAFDZSFYYHNDU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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